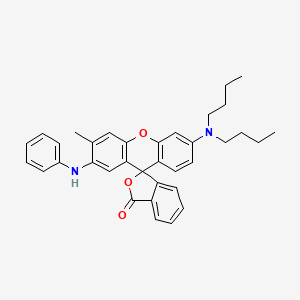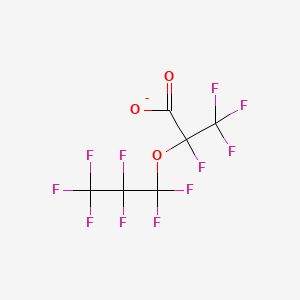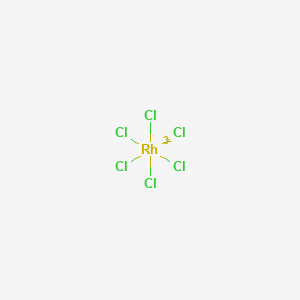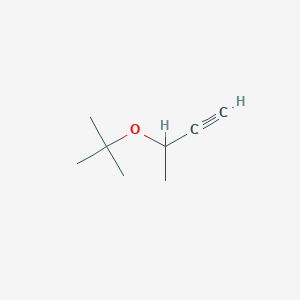![molecular formula C22H33N3O2 B1226451 N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide](/img/structure/B1226451.png)
N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide is a pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- A study by Jassem and Chen (2021) demonstrated a facile one-pot reaction for the synthesis of novel 5-oxo-2-pyrrolidinecarboxamides, closely related to the compound . These compounds exhibited weak antimicrobial activity, indicating potential applications in antimicrobial research (Jassem & Chen, 2021).
Pharmaceutical Applications
- In the domain of pharmacology, Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones as potential antidepressant and nootropic agents. This is significant as the compound is structurally similar to these derivatives, suggesting possible applications in the development of CNS active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Material Science and Chemistry
- Ravikumar and Saravanan (2012) reported the synthesis of new polyamides with remarkable solubility and thermal stability. This research, involving compounds structurally related to N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide, highlights the potential application of similar compounds in material science, especially in the creation of new polymers with specific properties (Ravikumar & Saravanan, 2012).
Antimycobacterial Activity
- Research by Mamolo et al. (1999) explored the synthesis of similar compounds and tested their antimycobacterial activity. Some compounds exhibited significant activity against strains of Mycobacterium tuberculosis, suggesting a potential application of this compound in antimycobacterial research (Mamolo, Falagiani, Vio, & Banfi, 1999).
Propiedades
Fórmula molecular |
C22H33N3O2 |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
N-[3-(azepan-1-yl)propyl]-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H33N3O2/c26-21-17-20(18-25(21)16-11-19-9-4-3-5-10-19)22(27)23-12-8-15-24-13-6-1-2-7-14-24/h3-5,9-10,20H,1-2,6-8,11-18H2,(H,23,27) |
Clave InChI |
KJILWBZUTQOJFA-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CCCNC(=O)C2CC(=O)N(C2)CCC3=CC=CC=C3 |
SMILES canónico |
C1CCCN(CC1)CCCNC(=O)C2CC(=O)N(C2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(N-ethylanilino)-4-thieno[3,2-d][1,3]thiazinone](/img/structure/B1226372.png)
![5-Hydroxy-2-methyl-4-[1-piperidinyl(3-pyridinyl)methyl]-3-benzo[g]benzofurancarboxylic acid ethyl ester](/img/structure/B1226374.png)
![2-chloro-N-[2-(2,2-dimethyl-4-phenyl-4-oxanyl)ethyl]acetamide](/img/structure/B1226375.png)
![4-[[(3,4-Dimethoxyphenyl)methyl-[(4-methylanilino)-sulfanylidenemethyl]amino]methyl]benzoic acid](/img/structure/B1226376.png)




![7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione](/img/structure/B1226382.png)

![[(Carboxymethyl)imino]diacetate](/img/structure/B1226388.png)
![2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]-N-(3-methoxyphenyl)-2-phenylacetamide](/img/structure/B1226389.png)

![2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(3-methylbutan-2-ylamino)-2-oxoethyl] ester](/img/structure/B1226392.png)